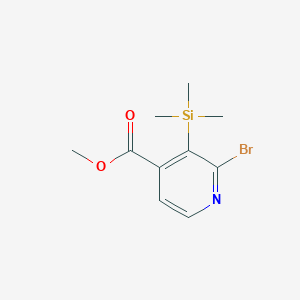

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3-trimethylsilylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2Si/c1-14-10(13)7-5-6-12-9(11)8(7)15(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZOVPBJCUUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592085 | |

| Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-28-7 | |

| Record name | Methyl 2-bromo-3-(trimethylsilyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The described methodology leverages the principles of Directed ortho-Metalation (DoM) to achieve high regioselectivity in the introduction of substituents onto the pyridine ring.

Introduction

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. The precise control of substituent placement on the pyridine ring is a critical aspect of designing molecules with desired biological activities and physical properties. This compound is a versatile building block, incorporating a bromine atom, a trimethylsilyl group, and a methyl ester, which offer multiple points for further chemical modification. This guide details a strategic, multi-step synthesis designed for efficiency and selectivity.

Strategic Synthesis Pathway

The synthesis of the target molecule is strategically designed to address the challenge of regioselective functionalization of the pyridine ring. A Directed ortho-Metalation (DoM) approach is employed, where a pre-existing substituent directs the deprotonation and subsequent functionalization to an adjacent position. In this pathway, a bromine atom at the 2-position of the pyridine ring serves as the directing group for the introduction of the trimethylsilyl moiety at the 3-position. To avoid potential side reactions with the ester group under the strongly basic conditions of the metalation step, the carboxylic acid functionality is introduced and esterified in the final stages of the synthesis.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine

The initial phase of the synthesis focuses on the regioselective introduction of the trimethylsilyl group onto the 2-bromo-4-methylpyridine scaffold.

Step 1.1: Directed ortho-Metalation of 2-Bromo-4-methylpyridine

The key to the regioselective silylation is the Directed ortho-Metalation (DoM) of 2-bromo-4-methylpyridine. The bromine atom at the C-2 position acts as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong, non-nucleophilic base.[1] Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it is highly effective in deprotonating pyridines at low temperatures, minimizing side reactions such as nucleophilic addition to the pyridine ring.[2]

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C to ensure the stability of the lithiated intermediate. The LDA coordinates to the nitrogen of the pyridine ring, which increases the acidity of the ring protons, and the bulky nature of the diisopropyl groups favors deprotonation at the sterically accessible C-3 position, ortho to the directing bromine atom.

Step 1.2: Silylation of the Lithiated Intermediate

The resulting 3-lithio-2-bromo-4-methylpyridine is a potent nucleophile and is quenched in situ with an electrophile, in this case, chlorotrimethylsilane (TMSCl). The trimethylsilyl group is thus introduced exclusively at the 3-position of the pyridine ring.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine

-

Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

-

Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.

-

Slowly add the freshly prepared LDA solution dropwise to the solution of 2-bromo-4-methylpyridine. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Silylation: To the reaction mixture, add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-methyl-3-(trimethylsilyl)pyridine.

Part 2: Oxidation and Esterification

The second phase of the synthesis involves the conversion of the methyl group at the 4-position to a methyl ester.

Step 2.1: Oxidation of the 4-Methyl Group

The 4-methyl group of 2-bromo-4-methyl-3-(trimethylsilyl)pyridine is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate in sulfuric acid can be employed for this transformation.[3] The reaction conditions need to be carefully controlled to achieve complete oxidation without significant degradation of the pyridine ring or cleavage of the trimethylsilyl group.

Experimental Protocol: Synthesis of 2-Bromo-3-(trimethylsilyl)isonicotinic acid

-

To a stirred solution of 2-bromo-4-methyl-3-(trimethylsilyl)pyridine (1.0 equivalent) in a mixture of pyridine and water, heat the mixture to reflux.

-

Add potassium permanganate (KMnO4, multiple equivalents) portion-wise over several hours, maintaining the reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate through a pad of celite.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-3-(trimethylsilyl)isonicotinic acid.

Step 2.2: Esterification of the Carboxylic Acid

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved through a classic Fischer esterification, where the carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Suspend 2-bromo-3-(trimethylsilyl)isonicotinic acid (1.0 equivalent) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Data Summary

| Compound | Starting Material | Reagents | Solvent | Temperature | Yield (%) |

| 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine | 2-Bromo-4-methylpyridine | 1. LDA2. TMSCl | THF | -78 °C | ~70-80 |

| 2-Bromo-3-(trimethylsilyl)isonicotinic acid | 2-Bromo-4-methyl-3-(trimethylsilyl)pyridine | KMnO4 | Pyridine/Water | Reflux | ~60-70 |

| This compound | 2-Bromo-3-(trimethylsilyl)isonicotinic acid | Methanol, H2SO4 (cat.) | Methanol | Reflux | >90 |

Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound. The key to this synthesis is the highly regioselective Directed ortho-Metalation of a 2-bromopyridine derivative, which allows for the precise installation of the trimethylsilyl group. By strategically choosing the starting material and the sequence of reactions, potential side reactions are minimized, and the desired product can be obtained in good overall yield. This versatile, functionalized pyridine derivative serves as a valuable building block for further synthetic elaborations in the fields of drug discovery and materials science.

References

-

Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines Enable an Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237. [Link]

-

Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts. Angewandte Chemie International Edition. [Link]

-

Chrzanowska, M., & Dąbrowska, M. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933. [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, predicted characteristics, and potential applications of the novel compound, 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. As no direct experimental data for this specific molecule is publicly available, this document synthesizes information from analogous structures—namely 2-bromo-isonicotinic acid methyl ester and aryl trimethylsilanes—to construct a scientifically grounded, predictive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by detailing its probable synthesis, reactivity in cross-coupling reactions, and potential as a versatile building block in the development of new chemical entities.

Introduction

Substituted pyridine derivatives are a cornerstone in pharmaceutical and agrochemical research, forming the core of numerous bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a compound of significant interest due to its unique combination of reactive sites. The presence of a bromine atom, a trimethylsilyl group, and a methyl ester on the isonicotinic acid scaffold offers multiple avenues for synthetic diversification.

This guide will explore the predicted chemical landscape of this molecule, providing insights into its structure, potential synthesis, and reactivity. The dual handles for cross-coupling reactions—the bromo and trimethylsilyl groups—make it a particularly attractive intermediate for constructing complex molecular architectures.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target compound have been predicted by extrapolating from the known data for 2-bromo-isonicotinic acid methyl ester and considering the contribution of the trimethylsilyl group.

Physicochemical Properties

| Property | Predicted Value | Reference for Base Molecule |

| Molecular Formula | C10H14BrNO2Si | [1] |

| Molecular Weight | 288.21 g/mol | [1] |

| Melting Point | Likely a low-melting solid or oil | [2][3] |

| Boiling Point | > 270 °C (Predicted) | [2][3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, THF) | [4] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The trimethylsilyl group will exhibit a characteristic singlet at approximately 0.3 ppm. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the carbons of the trimethylsilyl group.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C=O stretching of the ester, C-Br stretching, and Si-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Synthesis and Reactivity

While a specific synthetic procedure for this compound has not been reported, a plausible route can be designed based on established methodologies for the synthesis of aryl trimethylsilanes.[5][6][7]

Proposed Synthesis

A likely synthetic pathway would involve the direct silylation of 2-bromo-isonicotinic acid methyl ester. This could potentially be achieved through a palladium-catalyzed reaction with a suitable silylating agent like hexamethyldisilane or via a metal-halogen exchange followed by quenching with a silicon electrophile.[6][8]

Caption: Proposed synthetic route to the target compound.

Chemical Reactivity and Potential in Cross-Coupling Reactions

The key feature of this compound is its potential as a dual-functionalized building block in cross-coupling reactions. The bromo and trimethylsilyl groups can be selectively reacted under different catalytic conditions.

-

Suzuki-Miyaura Coupling: The bromo group is expected to readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters, allowing for the introduction of various aryl or alkyl substituents at the 2-position.[9][10]

-

Hiyama Coupling: The trimethylsilyl group can act as a nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions, typically activated by a fluoride source.[11][12] This allows for the formation of a carbon-carbon bond at the 3-position.

-

Sonogashira Coupling: The bromo substituent can also undergo Sonogashira coupling with terminal alkynes to introduce alkynyl moieties.[13][14]

-

Buchwald-Hartwig Amination: The carbon-bromine bond can be a substrate for Buchwald-Hartwig amination to introduce nitrogen-based functional groups.[9]

Sources

- 1. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-BROMO-ISONICOTINIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. [PDF] Preparation of Aryl- and Heteroaryltrimethylsilanes | Semantic Scholar [semanticscholar.org]

- 6. Arylsilane synthesis [organic-chemistry.org]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides | Semantic Scholar [semanticscholar.org]

- 13. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.org [mdpi.org]

An In-depth Technical Guide to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester," a specialized chemical intermediate of interest in medicinal chemistry and materials science. Due to the novelty of this compound, publicly available data, including a specific CAS number, is limited. This guide addresses this gap by focusing on its well-documented precursor, 2-Bromo-isonicotinic acid methyl ester (CAS No. 26156-48-9) [1][2][3][4]. A detailed synthesis, characterization, and safety profile for this precursor is provided. Furthermore, this whitepaper presents a scientifically grounded, prospective synthesis for the target molecule, "this compound," and discusses its potential applications, thereby offering valuable insights for researchers working on the cutting edge of chemical synthesis and drug discovery.

Introduction to 2-Bromo-isonicotinic Acid Methyl Ester: A Key Precursor

2-Bromo-isonicotinic acid methyl ester is a pivotal building block in organic synthesis. Its structure, featuring a bromine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, offers two reactive sites for further chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials[2].

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-isonicotinic acid methyl ester is presented in the table below.

| Property | Value | Source |

| CAS Number | 26156-48-9 | [1][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [3][4] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 35-36 °C | [3][4] |

| Boiling Point | 268.0 ± 20.0 °C (Predicted) | [4] |

| Density | 1.579 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

Molecular Structure

The molecular structure of 2-Bromo-isonicotinic acid methyl ester is depicted below.

Caption: Synthesis Workflow of 2-Bromo-isonicotinic acid methyl ester.

Prospective Synthesis and Potential Utility of this compound

While a dedicated synthesis for "this compound" is not readily found in the literature, a plausible synthetic route can be devised based on established organometallic chemistry. The introduction of a trimethylsilyl group at the 3-position of the pyridine ring would significantly enhance the synthetic utility of the scaffold.

Proposed Synthetic Strategy

A potential route to synthesize the target compound involves the regioselective silylation of 2-Bromo-isonicotinic acid methyl ester. This could be achieved via a directed ortho-metalation (DoM) strategy, followed by quenching with a silicon electrophile.

Conceptual Protocol:

-

Lithiation: Treatment of 2-Bromo-isonicotinic acid methyl ester with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The bromine atom is expected to direct the lithiation to the adjacent C3 position.

-

Silylation: Quenching the resulting organolithium intermediate with trimethylsilyl chloride (TMSCl).

-

Workup and Purification: Aqueous workup followed by chromatographic purification to isolate the desired this compound.

Prospective Synthesis Workflow

The proposed workflow for the synthesis of this compound is shown below.

Caption: Proposed Synthesis of the Target Compound.

Potential Applications in Drug Discovery and Materials Science

The introduction of the trimethylsilyl group would open up new avenues for the application of this pyridine scaffold:

-

Cross-Coupling Reactions: The trimethylsilyl group can act as a surrogate for a nucleophilic carbon in various cross-coupling reactions, such as the Hiyama coupling, allowing for the introduction of diverse substituents at the 3-position.

-

Fine-Tuning of Electronic Properties: The electron-donating nature of the trimethylsilyl group can modulate the electronic properties of the pyridine ring, which can be beneficial in the design of new drug candidates and organic electronic materials.

-

Steric Control: The bulky trimethylsilyl group can be used to influence the conformation of the molecule and direct subsequent reactions at other positions of the ring.

Safety and Handling

2-Bromo-isonicotinic acid methyl ester is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Conclusion

While "this compound" remains a novel compound with limited available data, its precursor, 2-Bromo-isonicotinic acid methyl ester, is a well-characterized and synthetically accessible intermediate. This guide has provided a thorough overview of the properties, synthesis, and handling of this precursor. Furthermore, a viable synthetic strategy towards the target trimethylsilylated derivative has been proposed, highlighting its potential as a versatile building block for future research in drug discovery and materials science. The insights provided herein are intended to empower researchers to explore the chemistry of this promising class of compounds.

References

-

PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" molecular weight

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester, a specialized heterocyclic building block. While direct experimental data for this specific substituted pyridine is not extensively documented in public literature, this paper establishes its fundamental physicochemical properties through a first-principles approach. By leveraging established atomic weights and structural analogy to well-characterized precursors, we will determine its molecular weight, discuss its significance, and propose methodologies for its synthesis and characterization. This document serves as a foundational resource for researchers intending to utilize this compound in synthetic chemistry, drug discovery, and materials science, offering insights into its potential reactivity and applications.

Introduction: A Multifunctional Heterocyclic Scaffold

Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science. The strategic placement of diverse functional groups on the pyridine ring allows for the fine-tuning of electronic properties, solubility, and biological interactions. 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is a prime example of a highly functionalized intermediate. Its structure incorporates four key chemical motifs:

-

A Pyridine Core: A nitrogenous heterocycle prevalent in numerous pharmaceuticals.

-

A Bromo Group (Position 2): A versatile synthetic handle, ideal for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce molecular complexity.

-

A Trimethylsilyl (TMS) Group (Position 3): This bulky, lipophilic group can serve multiple purposes. It can act as a regiochemical directing group for subsequent electrophilic aromatic substitutions, or it can be a placeholder that is later removed via protodesilylation to yield a specific substitution pattern otherwise difficult to achieve.

-

A Methyl Ester (Position 4): A stable group that can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

The convergence of these functionalities in a single molecule makes it a high-value, albeit complex, building block for creating novel chemical entities. This guide will first establish its most fundamental property: the molecular weight.

Determination of Molecular Weight

The molecular weight (MW) of a compound is the mass of one mole of that substance. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

Molecular Formula Derivation

The systematic name "2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester" allows for the unambiguous derivation of its molecular formula.

-

Isonicotinic acid methyl ester: The base structure is a pyridine ring with a methyl carboxylate group at the 4-position. Its formula is C₇H₇NO₂.[1]

-

2-Bromo substitution: A bromine atom replaces the hydrogen atom at the 2-position of the pyridine ring. This changes the formula to C₇H₆BrNO₂.[2][3][4]

-

3-Trimethylsilyl substitution: A trimethylsilyl group (-Si(CH₃)₃) replaces the hydrogen atom at the 3-position. This adds one silicon, three carbon, and nine hydrogen atoms while removing one hydrogen atom.

The final molecular formula is therefore C₁₀H₁₄BrNO₂Si .

Calculation from Atomic Weights

Using the standard atomic weights of the constituent elements, the molecular weight is calculated as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Silicon | Si | 1 | 28.085 | 28.085 |

| Total | 288.216 |

The calculated average molecular weight of 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is 288.22 g/mol .

Monoisotopic Mass and Its Relevance

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the relevant value. This is calculated using the mass of the most abundant isotope of each element.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 14 | 1.007825 | 14.10955 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.98983 |

| Silicon | ²⁸Si | 1 | 27.976927 | 27.976927 |

| Total | 286.997718 |

The theoretical monoisotopic mass is 286.9977 Da . In mass spectrometry, this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing a prominent M+2 peak at ~288.9957 Da.

Physicochemical Properties: An Analog-Based Perspective

Direct experimental data for 2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is scarce. However, we can infer its likely properties by examining its closest, well-documented analog, 2-Bromo-isonicotinic acid methyl ester (CAS: 26156-48-9).[3][4][5][6]

| Property | 2-Bromo-isonicotinic acid methyl ester | Predicted Impact of 3-TMS Group |

| Molecular Weight | 216.03 g/mol [2][3][4] | Increased to 288.22 g/mol |

| Molecular Formula | C₇H₆BrNO₂[2][3][4] | C₁₀H₁₄BrNO₂Si |

| Melting Point | 35-36 °C[3][4][5] | Likely altered due to changes in crystal packing |

| Boiling Point | 268 °C at 760 mmHg[3][4] | Expected to increase due to higher molecular weight |

| Density | ~1.6 g/cm³[3] | Expected to be slightly lower due to the less dense TMS group |

| Solubility | Soluble in methanol[4][5] | Increased solubility in non-polar organic solvents (e.g., hexanes, ether) |

The addition of the bulky and non-polar trimethylsilyl group is expected to significantly increase the lipophilicity (logP) of the molecule and enhance its solubility in non-polar organic solvents, while potentially decreasing its solubility in polar solvents.

Proposed Synthetic Strategy and Key Reactions

The synthesis of this molecule would require a multi-step sequence. A plausible retrosynthetic analysis suggests a pathway involving the regioselective introduction of the bromo and silyl groups.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

-

Bromination of the Starting Material: 2-Bromoisonicotinic acid can be synthesized from isonicotinic acid.[7] A common method involves converting the acid to its N-oxide, followed by treatment with a brominating agent like phosphoryl tribromide.

-

Regioselective Silylation: The introduction of the TMS group at the 3-position is the critical step. This could be achieved via directed ortho-metalation. The carboxylic acid of 2-bromoisonicotinic acid would be protected, and a strong base (e.g., LDA) would deprotonate the 3-position, facilitated by the directing effect of the bromo group. The resulting anion would then be quenched with trimethylsilyl chloride (TMSCl).

-

Esterification: The final step involves the conversion of the carboxylic acid to the methyl ester. A standard method is Fischer esterification, refluxing the acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[8]

Potential Applications in Research and Development

The unique arrangement of functional groups makes this compound a versatile tool for creating complex molecular architectures.

Caption: Potential synthetic transformations and applications.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino groups, respectively. This is a fundamental strategy in library synthesis for drug discovery.

-

Amide Library Synthesis: After hydrolysis of the methyl ester to the carboxylic acid, a diverse library of amides can be generated through coupling with various amines. This is a common approach for exploring structure-activity relationships (SAR).

-

Sequential Functionalization: The differential reactivity of the functional groups allows for a step-wise synthetic plan. For instance, a Suzuki coupling could be performed at the bromo position, followed by hydrolysis of the ester and amide coupling, and finally, removal of the TMS group to unmask the 3-position for further chemistry.

Conclusion

2-Bromo-3-trimethylsilyl-isonicotinic acid methyl ester is a compound of significant synthetic potential. Based on its molecular formula, C₁₀H₁₄BrNO₂Si , its molecular weight is calculated to be 288.22 g/mol , with a monoisotopic mass of 286.9977 Da . While it remains a specialized reagent, its structure is emblematic of modern chemical building blocks designed for modular and efficient synthesis. By understanding its fundamental properties and the reactivity of its constituent functional groups, researchers can strategically employ this molecule to accelerate the discovery and development of novel chemical entities.

References

-

PubChem. 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl isonicotinate. National Center for Biotechnology Information. [Link]

-

NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Bromoisonicotinic acid. National Center for Biotechnology Information. [Link]

-

Chemdad. 2-BROMO-ISONICOTINIC ACID METHYL ESTER. Seven Chongqing Chemdad Co. [Link]

-

ChemWhat. 2-BROMO-ISONICOTINIC ACID METHYL ESTER CAS#: 26156-48-9. [Link]

Sources

- 1. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-BROMO-ISONICOTINIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9 [chemicalbook.com]

"2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester" IUPAC name

An In-depth Technical Guide: Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this privileged heterocycle.[1][2] The strategic, regiocontrolled introduction of multiple, orthogonally reactive functional groups onto the pyridine ring is a critical challenge that enables the exploration of novel chemical space. This guide focuses on methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate , a highly versatile and functionalized building block. Its IUPAC name is methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate . This document provides a comprehensive overview of its physicochemical properties, a robust synthetic strategy with detailed protocols, and an exploration of its vast potential in advanced synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. By presenting both the "how" and the "why" of its synthesis and use, this guide serves as a practical resource for researchers aiming to leverage this powerful intermediate in their discovery programs.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][3] The challenge for synthetic chemists lies not in accessing simple pyridines, but in the precise and predictable installation of functional groups at specific positions. The title compound, methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate, represents a sophisticated solution to this challenge, offering three distinct points of modification:

-

A C2-Bromo Group: An ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[4][5]

-

A C3-Trimethylsilyl (TMS) Group: This sterically demanding, electronically-tuning group serves multiple purposes. It can act as a blocking or directing group, be a precursor for ipso-substitution (e.g., protodesilylation, halodesilylation), or participate directly in Hiyama-type cross-couplings.

-

A C4-Methyl Ester: A modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other derivatizations, or reduced to the primary alcohol.

The strategic arrangement of these groups provides a powerful platform for building molecular complexity in a controlled, stepwise manner, making it an invaluable intermediate for constructing novel compound libraries.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The identity and purity of methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate must be unequivocally confirmed through a combination of physical and spectroscopic methods.

Core Properties

The following table summarizes the key physical properties of the title compound, derived from its constituent parts and computational predictions.

| Property | Value | Source/Method |

| IUPAC Name | methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | Lexichem/PubChem Nomenclature |

| Molecular Formula | C₁₀H₁₄BrNO₂Si | Calculated |

| Molecular Weight | 288.21 g/mol | Calculated |

| CAS Number | Not assigned (as of late 2025) | - |

| Appearance | Predicted: Off-white to yellow solid or oil | Based on related compounds[6] |

Expected Spectroscopic Signature

A self-validating protocol requires rigorous confirmation of the product's structure. The following are the expected spectroscopic characteristics:

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to be clean and highly informative.

-

δ ~8.4-8.6 ppm (d, 1H): A doublet corresponding to the proton at the C6 position (H-6), adjacent to the pyridine nitrogen.

-

δ ~7.6-7.8 ppm (d, 1H): A doublet corresponding to the proton at the C5 position (H-5).

-

δ ~3.9 ppm (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

-

δ ~0.3 ppm (s, 9H): A characteristic, strong singlet for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~150-160 ppm: Aromatic carbons C2 (attached to Br) and C6 (adjacent to N).

-

δ ~120-145 ppm: Remaining aromatic carbons (C3, C4, C5).

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~-1.0 ppm: Trimethylsilyl methyl carbons (-Si(CH₃)₃).

-

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing at m/z 288 and 290.

Synthetic Strategy and Methodology

The regioselective synthesis of a tri-substituted pyridine of this nature requires a carefully planned, multi-step approach. Direct bromination and silylation of methyl isonicotinate would lead to a mixture of isomers and is not a viable strategy. A more robust approach relies on directed ortho-metalation (DoM), a powerful technique for C-H activation at a position adjacent to a directing metalating group (DMG).

Proposed Retrosynthetic Pathway

The causality behind this proposed synthesis is to leverage known, high-yielding transformations where regioselectivity is controlled at each step. We begin with a commercially available, correctly substituted precursor and build complexity.

Caption: Proposed retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis of the intermediate validates the chosen conditions for the subsequent step.

Step 1: Directed ortho-Silylation of 2-Bromoisonicotinic Acid

-

Rationale: The carboxylic acid at C4 is an effective directing group for deprotonation at the C3 position. 2-Bromoisonicotinic acid is a known compound, ensuring a reliable starting point.[7] We use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to ensure kinetic deprotonation at the desired position and prevent side reactions.

-

Procedure:

-

To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (2.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

In a separate dry flask, dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous THF (50 mL).

-

Add the solution of 2-bromoisonicotinic acid dropwise to the LDA solution at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the dianion. Stir for 1.5 hours at this temperature.

-

Add trimethylsilyl chloride (TMSCl, 2.5 eq), freshly distilled, dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

-

Adjust the pH to ~3-4 with 2M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3-(trimethylsilyl)isonicotinic acid, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Methyl Esterification

-

Rationale: Conversion of the carboxylic acid to the methyl ester is a standard transformation that improves solubility in organic solvents and prevents interference in subsequent reactions, such as cross-coupling. The use of thionyl chloride (SOCl₂) provides a reliable method for forming the reactive acid chloride intermediate in situ.

-

Procedure:

-

Suspend the crude 2-bromo-3-(trimethylsilyl)isonicotinic acid (1.0 eq) in methanol (MeOH, 150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and carefully add thionyl chloride (SOCl₂, 3.0 eq) dropwise. Gas evolution (HCl) will be observed.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

-

Re-dissolve the residue in ethyl acetate (150 mL) and wash cautiously with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate.

-

Reactivity and Key Synthetic Applications

The true value of this building block lies in its capacity for selective, sequential functionalization.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The C2-bromo position is primed for palladium-catalyzed cross-coupling. However, reactions involving 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, a phenomenon sometimes called the "2-pyridyl problem."[4] The use of modern, bulky, electron-rich phosphine ligands is crucial to promote the catalytic cycle and achieve high yields.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a dry Schlenk flask, add methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand (if using a different catalyst system, e.g., XPhos for Pd(OAc)₂).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture with vigorous stirring to 90-100 °C for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the 2-phenyl substituted product.

Conclusion

Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate is more than a single molecule; it is a versatile synthetic platform. The strategic placement of three distinct functional groups—a cross-coupling handle, a sterically and electronically influential silyl group, and a modifiable ester—provides chemists with a powerful tool for the rapid and controlled elaboration of complex molecular architectures. The robust synthetic route and predictable reactivity patterns described herein underscore its utility for professionals in drug discovery and materials science, enabling the efficient generation of novel compounds with tailored properties.

References

- Vertex AI Search.

-

PubChem. 2-Bromo-isonicotinic acid methyl ester. Available at: [Link]

-

NIH. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Available at: [Link]

-

ResearchGate. Reactions of 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine with... Available at: [Link]

-

ResearchGate. Silylation of pyridine‐containing drugs. Available at: [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

-

ResearchGate. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Available at: [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. Available at: [Link]

-

PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

-

PubChem. 2-Bromoisonicotinic acid. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester: A Predictive Technical Guide

Abstract

Introduction: The Need for Predictive Analysis

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is a poly-substituted heterocyclic compound. Its structure combines a pyridine core, a bromine atom, a trimethylsilyl (TMS) group, and a methyl ester functionality. Each of these components imparts distinct electronic and structural features that are reflected in its spectroscopic signature. In the absence of published empirical data, a predictive approach is an essential tool for the synthetic chemist. It allows for a hypothesis-driven analysis of experimental results, facilitating the confirmation of a target structure and the identification of potential impurities or side-products. This guide is structured to explain the causality behind predicted spectral features, providing a deeper understanding of how molecular structure dictates spectroscopic outcomes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nature of the bromine and methyl ester groups, combined with the electropositive character of the silicon in the TMS group, creates a distinct electronic environment for each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing four distinct signals. The chemical shifts are predicted for a standard deuterated chloroform (CDCl₃) solvent; variations may occur with other solvents due to different solute-solvent interactions.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.65 | Doublet (d) | 1H | H-6 | This proton is adjacent to the ring nitrogen and is deshielded. It is coupled to H-5. |

| ~ 7.90 | Doublet (d) | 1H | H-5 | This proton is coupled to H-6. Its chemical shift is influenced by the para-ester and ortho-bromo substituents. |

| ~ 3.95 | Singlet (s) | 3H | -COOCH₃ | Typical range for methyl ester protons. |

| ~ 0.30 | Singlet (s) | 9H | -Si(CH₃)₃ | Protons on a trimethylsilyl group attached to an aromatic ring are highly shielded.[5] |

Note: A meta-coupling constant (⁴J) of approximately 2.0 - 3.0 Hz is expected between H-5 and H-6.

The logical relationship for proton assignments is visualized below.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all 8 unique carbon atoms. The chemical shifts are highly dependent on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165.0 | C=O | Carbonyl carbon of the methyl ester. |

| ~ 152.0 | C-6 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~ 145.0 | C-2 | Carbon bearing the bromine atom; significant downfield shift. |

| ~ 140.0 | C-4 | Carbon bearing the ester group. |

| ~ 138.0 | C-5 | Aromatic CH carbon. |

| ~ 135.0 | C-3 | Carbon bearing the TMS group. Its shift is influenced by the alpha-effect of silicon.[6][7] |

| ~ 52.5 | -OCH₃ | Methyl carbon of the ester. |

| ~ -1.5 | -Si(CH₃)₃ | Highly shielded carbons of the TMS group. |

The visualization below illustrates the key carbon environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-15 mg of the compound.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm.[9]

-

Filtration (if necessary) : If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette during transfer.[9]

-

Acquisition : Insert the sample into the NMR spectrometer.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[8][10]

-

Data Collection : Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carbonyl group and vibrations within the aromatic system.

Table 3: Predicted Major IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for protons on a pyridine ring.[12] |

| 2960-2850 | Medium-Weak | Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl ester and TMS groups. |

| ~ 1730 | Strong | C=O Stretch (Ester) | A strong, sharp peak characteristic of an aromatic ester carbonyl group.[13][14][15] |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretch | Multiple bands corresponding to the stretching vibrations of the pyridine ring skeleton.[11][16][17] |

| 1300-1250 | Strong | Asymmetric C-O-C Stretch | Characteristic strong absorption for the ester C-O bond adjacent to the carbonyl.[13][15] |

| 1250-1240 | Strong | Si-CH₃ Symmetric Bending | A very characteristic and often intense peak for a trimethylsilyl group. |

| 1150-1100 | Strong | Symmetric C-O-C Stretch | The second C-O stretching band of the ester linkage.[15] |

| 850-800 | Strong | Si-C Stretch | Stretching vibration of the silicon-carbon bonds. |

| Below 700 | Medium | C-Br Stretch | Carbon-bromine stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common technique that requires minimal sample preparation.[18][19][20]

-

Background Scan : With a clean ATR crystal, run a background spectrum to capture the ambient atmosphere (CO₂, H₂O) which will be subtracted from the sample spectrum.[21]

-

Sample Application : Place a small amount of the solid or liquid sample directly onto the diamond ATR crystal, ensuring it completely covers the crystal surface.[21]

-

Apply Pressure : For solid samples, lower the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.[22]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), the molecule will ionize and fragment in a predictable manner. A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units and having almost equal intensity.[23][24]

Molecular Ion (M⁺):

-

Calculated Monoisotopic Mass: 302.9926 g/mol (for C₁₀H₁₄⁷⁹BrNO₂Si)

-

Expected M⁺ peaks: m/z 303 and 305.

Table 4: Predicted Key Fragment Ions in EI-MS

| Predicted m/z | Ion Formula (Predicted) | Description |

| 303 / 305 | [C₁₀H₁₄BrNO₂Si]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 288 / 290 | [C₉H₁₁BrNO₂Si]⁺ | Loss of a methyl radical (•CH₃) from the TMS group, a very common fragmentation. [M-15]⁺. |

| 272 / 274 | [C₉H₁₁BrNOSi]⁺ | Loss of a methoxy radical (•OCH₃) from the ester group. [M-31]⁺. |

| 224 | [C₁₀H₁₄NO₂Si]⁺ | Loss of a bromine radical (•Br). |

| 73 | [C₃H₉Si]⁺ | A highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This is a hallmark of TMS-containing compounds and is often the base peak.[25] |

The predicted fragmentation pathways are visualized below.

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes | Semantic Scholar [semanticscholar.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. mt.com [mt.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. gammadata.se [gammadata.se]

- 22. utsc.utoronto.ca [utsc.utoronto.ca]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its unique constellation of functional groups—a pyridine core, a bromo substituent, a methyl ester, and a trimethylsilyl (TMS) group—imparts a distinct physicochemical profile that dictates its behavior in various chemical environments. Understanding the solubility of this compound is paramount for its effective application in drug discovery, reaction optimization, and formulation development. The interplay between the polar isonicotinic acid methyl ester backbone and the non-polar bromo and trimethylsilyl moieties results in a nuanced solubility profile that requires careful consideration. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a detailed protocol for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are estimated based on the compound's structure and data from structurally related molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂Si | N/A |

| Molecular Weight | 292.21 g/mol | N/A |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Melting Point | Estimated to be in the range of 50-100 °C | N/A |

| pKa (of pyridine nitrogen) | Estimated to be around 1-2 | N/A |

Estimated Solubility Profile

The solubility of this compound is predicted to be low in aqueous media and significantly higher in organic solvents. The presence of the large, non-polar trimethylsilyl group is expected to dominate the solubility characteristics, rendering the molecule lipophilic.

| Solvent | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Very Low | The hydrophobic TMS and bromo groups, along with the overall low polarity, limit solubility in water. |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the ionic nature of the buffer will not significantly enhance the solubility of this non-polar compound. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and aprotic nature make it a good solvent for this compound. |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still be a suitable solvent. |

| Polar Protic Solvents | ||

| Methanol | Moderate to High | The methyl ester may have some affinity for the alcohol, but the TMS group will limit high solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. |

| Non-Polar Solvents | ||

| Dichloromethane (DCM) | High | The compound's overall non-polar character suggests good solubility in this chlorinated solvent. |

| Tetrahydrofuran (THF) | High | A versatile solvent for a wide range of organic compounds. |

| Toluene | Moderate to High | A non-polar aromatic solvent that should effectively solvate the molecule. |

| Hexanes | Low to Moderate | The polarity of the ester and pyridine ring may limit solubility in highly non-polar alkanes. |

Factors Influencing Solubility

The solubility of this compound is a direct consequence of the cumulative effects of its constituent functional groups:

-

Pyridine Ring and Methyl Ester: The isonicotinic acid methyl ester core provides a degree of polarity to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ester group contains polar C=O and C-O bonds. However, the lone pair on the pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the bromo and ester substituents.

-

Bromo Substituent: The bromine atom is a large, polarizable, and hydrophobic substituent. It contributes to the overall lipophilicity of the molecule and can participate in halogen bonding, which may influence crystal packing and, consequently, solubility.

-

Trimethylsilyl (TMS) Group: This is the most influential group in determining the solubility profile. The TMS group is large, non-polar, and sterically hindering. It significantly increases the molecule's hydrophobicity and lipophilicity, thereby enhancing its solubility in non-polar organic solvents while drastically reducing its affinity for aqueous media. The silicon-carbon bonds are non-polar, and the methyl groups present a hydrocarbon-like surface to the solvent.

The combined effect of a polar core masked by bulky, non-polar substituents results in a molecule that is best described as lipophilic and sparingly soluble in polar, protic solvents.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

I. Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Workflow for Solubility Determination

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction to this compound

This compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring a bromine atom, a trimethylsilyl group, and a methyl ester, offers a versatile scaffold for the development of novel pharmaceutical agents and complex molecular architectures. The bromine provides a reactive handle for cross-coupling reactions, the trimethylsilyl group can act as a directing group or be replaced, and the ester functionality allows for further derivatization. Given its role as a key building block, maintaining its chemical purity and stability over time is paramount to achieving reliable and reproducible experimental outcomes.

Foundational Principles of Chemical Stability

The stability of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the bromo substituent, the trimethylsilyl moiety, and the methyl ester. Understanding the inherent reactivity of each component is crucial for predicting potential degradation pathways and establishing effective storage protocols.

-

The Pyridine Core: The aromatic nature of the pyridine ring imparts a significant degree of stability to the molecule.[1][2] However, the nitrogen atom also makes the ring susceptible to protonation and reactions with strong electrophiles.

-

The C-Br Bond: The carbon-bromine bond on the electron-deficient pyridine ring is relatively stable but can be susceptible to nucleophilic substitution or reductive cleavage under certain conditions.

-

The C-Si Bond: The bond between the pyridine ring and the trimethylsilyl (TMS) group is a point of potential vulnerability. Aryl-silicon bonds can be cleaved by strong electrophiles, particularly acids, and by sources of fluoride ions. This desilylation is a common synthetic transformation but an undesirable degradation pathway during storage.

-

The Methyl Ester: Ester groups are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of atmospheric moisture is a primary concern for the integrity of the methyl ester functionality.

Recommended Storage and Handling Protocols

Based on the chemical properties of the compound and general best practices for analogous substances, the following storage and handling conditions are strongly recommended to preserve the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Keep Cold) | Lowering the temperature slows down the rate of potential degradation reactions, including hydrolysis and desilylation.[1][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis of the ester and C-Si bond. |

| Light | Amber Vial (Keep in Dark Place) | Protection from light, particularly UV radiation, is crucial to prevent photochemical degradation, which can affect halogenated and aromatic compounds.[4][5][6][7] |

| Moisture | Sealed in Dry Conditions | The compound should be stored in a tightly sealed container, preferably with a desiccant, to prevent the ingress of atmospheric moisture which can lead to hydrolysis of the methyl ester and potentially the C-Si bond.[4][5][6][7] |

| Container | Tightly Closed Glass Vial | Glass is generally inert to this type of organic compound. A tightly sealed cap is essential to maintain a dry and inert atmosphere.[3] |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, such as a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][8][9]

-

The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][5][10] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[3][8][9][11]

-

Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold compound upon opening.

Potential Degradation Pathways

Understanding the likely routes of degradation is key to interpreting stability data and troubleshooting experimental inconsistencies. For this compound, two primary degradation pathways should be considered:

-

Hydrolysis: The ester functionality is susceptible to hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and acid or base catalysts.

-

Desilylation: The trimethylsilyl group can be cleaved from the pyridine ring, especially in the presence of acidic conditions or fluoride ions, to yield 2-bromo-isonicotinic acid methyl ester.

The pyridine ring itself is generally stable, though prolonged exposure to strong oxidizing conditions could lead to ring opening.[12][13][14][15][16]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a structured stability study is recommended.

Step-by-Step Protocol:

-

Initial Characterization (T=0):

-

Obtain a baseline characterization of a new batch of the compound.

-

Recommended analytical techniques include:

-

¹H NMR Spectroscopy: To confirm the structure and identify any initial impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and identify any low-level impurities or degradation products by their mass-to-charge ratio.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (C=O of the ester, Si-C bonds).

-

-

-

Sample Aliquoting and Storage:

-

Aliquot the compound into several small, amber glass vials.

-

Create different storage condition groups:

-

Optimal: -20°C, under argon, with a desiccant.

-

Accelerated Degradation (Stress Condition 1): Room temperature, exposed to air and ambient light.

-

Accelerated Degradation (Stress Condition 2): 40°C, exposed to air and ambient light.

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition group.

-

Re-analyze the samples using the same analytical techniques as in the initial characterization.

-

-

Data Analysis and Interpretation:

-

Compare the analytical data from each time point to the T=0 baseline.

-

Quantify the appearance of any new peaks in the NMR and LC-MS data, which may correspond to degradation products.

-

Calculate the percentage of the parent compound remaining at each time point for each storage condition.

-

Visual Representation of the Stability Assessment Workflow:

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling protocols. By controlling temperature, moisture, light, and atmospheric conditions, researchers can significantly mitigate the risk of degradation, thereby ensuring the compound's integrity for its intended applications in research and development. The implementation of a systematic stability testing program is the most definitive method for establishing appropriate shelf-life and re-test dates for this valuable chemical entity.

References

-

Dalton Transactions. (2010). New horizon of organosilicon chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (n.d.). Organosilicon Reagents in Natural Product Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Silicon and Organosilicon Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved from [Link]

-

Molecules. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. MDPI. Retrieved from [Link]

-

Molecules. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. MDPI. Retrieved from [Link]

-

Molecules. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved from [Link]

-

Slideshare. (n.d.). Organosilicon compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

-

PubMed Central. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

-

PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9 [chemicalbook.com]

- 6. 2-BROMO-ISONICOTINIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-BROMO-ISONICOTINIC ACID METHYL ESTER CAS#: 26156-48-9 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]